molecular formula C15H13NO3 B11954422 N-Piperonylidene-P-anisidine CAS No. 24033-09-8

N-Piperonylidene-P-anisidine

Cat. No.: B11954422
CAS No.: 24033-09-8
M. Wt: 255.27 g/mol
InChI Key: LHCPXNKAWYIPAB-UHFFFAOYSA-N
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Description

N-Piperonylidene-P-anisidine is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.276 g/mol It is a derivative of aniline and is characterized by the presence of a piperonylidene group attached to the nitrogen atom of p-anisidine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Piperonylidene-P-anisidine can be synthesized through the condensation reaction between p-anisidine and piperonal. The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond between the amine group of p-anisidine and the aldehyde group of piperonal . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Piperonylidene-P-anisidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic ring or the imine group.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-Piperonylidene-P-anisidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Piperonylidene-P-anisidine involves its interaction with specific molecular targets and pathways. The imine group in the compound can act as a nucleophile or electrophile, participating in various chemical reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different biological molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Piperonylidene-M-anisidine
  • N-Piperonylidene-P-phenetidine
  • N-(9-Anthracenylmethylene)-P-anisidine
  • N-Benzylidene-P-anisidine
  • N,N’-(1,4-Phenylenedimethylydyne)di-P-anisidine
  • N-(Furfurylidene)-P-anisidine
  • N-(Cinnamyl)-P-anisidine
  • N-(2-Methoxybenzylidene)-P-anisidine
  • N-(4-Isopropylbenzylidene)-P-anisidine
  • N-(4-Methylbenzylidene)-P-anisidine

Uniqueness

N-Piperonylidene-P-anisidine is unique due to its specific structural features, such as the presence of both piperonylidene and p-anisidine groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and research. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific studies.

Properties

CAS No.

24033-09-8

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C15H13NO3/c1-17-13-5-3-12(4-6-13)16-9-11-2-7-14-15(8-11)19-10-18-14/h2-9H,10H2,1H3

InChI Key

LHCPXNKAWYIPAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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